(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine
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Overview
Description
®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group onto a phenyl ring .
Industrial Production Methods
Industrial production of ®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of fluorinated compounds.
Difluoromethylated Compounds: Compounds with similar fluorinated groups that exhibit unique chemical properties and applications.
Trifluoromethyl Ketones: Valuable synthetic targets with applications in pharmaceuticals and materials science.
Uniqueness
®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14F3NO |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
(1R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)10(15)8-3-5-9(6-4-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1 |
InChI Key |
CHMQAHDRYFMMFC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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